molecular formula C7H7NO2 B564768 4-Aminobenzoic Acid-d4 CAS No. 350820-01-8

4-Aminobenzoic Acid-d4

Cat. No.: B564768
CAS No.: 350820-01-8
M. Wt: 141.162
InChI Key: ALYNCZNDIQEVRV-RHQRLBAQSA-N
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Description

4-Aminobenzoic Acid-d4 is a deuterium-labeled derivative of 4-Aminobenzoic Acid. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms. 4-Aminobenzoic Acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi . The deuterium labeling makes this compound particularly useful in various scientific research applications, especially in the field of drug development and metabolic studies .

Mechanism of Action

Target of Action

4-Aminobenzoic Acid-d4, also known as PABA-d4, is a deuterium-labeled derivative of 4-Aminobenzoic acid . The primary target of this compound is the synthesis of folate by bacteria, plants, and fungi . It is an intermediate in this process .

Mode of Action

This compound interacts with its targets by being incorporated into the synthesis of folate . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of folate . Folate is essential for the synthesis of DNA, RNA, and proteins, as well as for the maintenance and repair of cells .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of this compound is the synthesis of folate . This is crucial for many biological processes, including the synthesis of DNA, RNA, and proteins, as well as cell maintenance and repair .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of folate can be affected by the availability of chorismate and the activity of the enzymes involved in the process

Biochemical Analysis

Biochemical Properties

4-Aminobenzoic Acid-d4 interacts with various enzymes, proteins, and other biomolecules. It is an essential nutrient for many human pathogens but is dispensable for humans . It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants . This vitamin-like molecule has exhibited various biological activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Sulfonamide drugs are structurally similar to PABA, and their antibacterial activity is due to their ability to interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Some studies have suggested that PABA might increase the risk of cellular UV damage .

Metabolic Pathways

This compound is involved in the metabolic pathways of the synthesis of folate by bacteria, plants, and fungi . It interacts with various enzymes or cofactors in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzoic Acid-d4 can be synthesized through the reduction of 4-Nitrobenzoic Acid-d4. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Aminobenzoic Acid-d4 is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzoic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracing in metabolic studies and drug development, as deuterium-labeled compounds exhibit different nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles compared to their non-deuterated counterparts .

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYNCZNDIQEVRV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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